molecular formula C17H13ClN2O3S B12634912 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B12634912
M. Wt: 360.8 g/mol
InChI Key: CNFAEFOVZRSAMO-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound that features a unique combination of functional groups, including a butynol moiety and a pyrrolopyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like triethylamine.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Butynol Moiety: The final step involves the coupling of the butynol moiety to the pyrrolopyridine core through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The butynol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and as a building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-2-ol: A simpler analog without the pyrrolopyridine and phenylsulfonyl groups.

    4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the butynol moiety.

    Phenylsulfonyl-pyrrolopyridine derivatives: Various derivatives with different substituents.

Uniqueness

3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]but-3-yn-2-ol

InChI

InChI=1S/C17H13ClN2O3S/c1-12(21)7-8-13-11-15-16(18)9-10-19-17(15)20(13)24(22,23)14-5-3-2-4-6-14/h2-6,9-12,21H,1H3

InChI Key

CNFAEFOVZRSAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)O

Origin of Product

United States

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